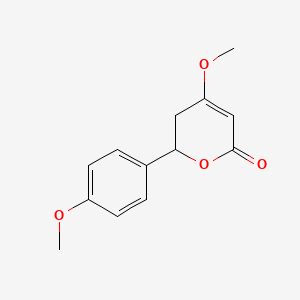
4-Methoxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one is an organic compound with the molecular formula C13H14O4 It is a derivative of pyranone, characterized by the presence of methoxy groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyranone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methoxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: A related compound with a similar methoxyphenyl group but different functional groups.
4-Methoxy-6-phenyl-2H-pyran-2-one: Another pyranone derivative with a phenyl group but lacking the additional methoxy group.
Uniqueness
4-Methoxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one is unique due to the presence of both methoxy groups and the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds .
Properties
CAS No. |
77972-75-9 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-methoxy-2-(4-methoxyphenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H14O4/c1-15-10-5-3-9(4-6-10)12-7-11(16-2)8-13(14)17-12/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
SRIUDLJQIGIDLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















